molecular formula C19H22O3S B14591313 1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one CAS No. 61270-16-4

1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one

Cat. No.: B14591313
CAS No.: 61270-16-4
M. Wt: 330.4 g/mol
InChI Key: FVVGVIHGVKZRHT-UHFFFAOYSA-N
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Description

1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one is an organic compound characterized by a phenyl ring substituted with a hydroxy group, a sulfanyl group, and a phenoxypentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Phenoxypentyl Chain: This step involves the reaction of phenol with 1-bromopentane in the presence of a base such as potassium carbonate to form 5-phenoxypentane.

    Sulfanyl Group Introduction: The 5-phenoxypentane is then reacted with thiol-containing reagents to introduce the sulfanyl group.

    Coupling with the Phenyl Ring: The final step involves coupling the sulfanyl-substituted phenoxypentane with a phenyl ring that has a hydroxy group and an ethanone moiety. This can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and sulfanyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-{2-Hydroxy-4-[(5-phenylpentyl)sulfanyl]phenyl}ethan-1-one: Similar structure but with a phenylpentyl chain instead of a phenoxypentyl chain.

    1-{2-Hydroxy-4-[(5-methoxypentyl)sulfanyl]phenyl}ethan-1-one: Similar structure but with a methoxypentyl chain instead of a phenoxypentyl chain.

Uniqueness

1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one is unique due to the presence of the phenoxypentyl chain, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

61270-16-4

Molecular Formula

C19H22O3S

Molecular Weight

330.4 g/mol

IUPAC Name

1-[2-hydroxy-4-(5-phenoxypentylsulfanyl)phenyl]ethanone

InChI

InChI=1S/C19H22O3S/c1-15(20)18-11-10-17(14-19(18)21)23-13-7-3-6-12-22-16-8-4-2-5-9-16/h2,4-5,8-11,14,21H,3,6-7,12-13H2,1H3

InChI Key

FVVGVIHGVKZRHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)SCCCCCOC2=CC=CC=C2)O

Origin of Product

United States

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